molecular formula C11H23NO B13634963 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol

2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol

Cat. No.: B13634963
M. Wt: 185.31 g/mol
InChI Key: MDLQFRPNDPYMLD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol is an organic compound with a complex structure that includes an aminomethyl group, a cyclopentyl ring, and a methylbutanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol typically involves multi-step organic reactions. One common method is the reductive amination of a suitable precursor, such as a ketone or aldehyde, with an amine in the presence of a reducing agent. This process can be catalyzed by various metal catalysts under mild conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts and reagents are selected to minimize costs and environmental impact while maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-(aminomethyl)-1-cyclopentyl-2-methylbutan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-11(2,8-12)10(13)9-6-4-5-7-9/h9-10,13H,3-8,12H2,1-2H3

InChI Key

MDLQFRPNDPYMLD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(C1CCCC1)O

Origin of Product

United States

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